molecular formula C9H6N2O4 B3050734 4-Hydroxy-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid CAS No. 28252-74-6

4-Hydroxy-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid

Cat. No. B3050734
CAS RN: 28252-74-6
M. Wt: 206.15
InChI Key: BSZSFDRJGOQNKT-UHFFFAOYSA-N
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Description

“4-Hydroxy-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid” is a heterocyclic compound . It belongs to the class of 1,5-naphthyridines, which are of significant importance in the field of medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including “4-Hydroxy-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid”, involves various strategies. One such strategy is the Gould-Jacobs reaction, reported by Brown and Dewar in 1978 . This reaction involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by a thermal cyclization .


Molecular Structure Analysis

The molecular formula of “4-Hydroxy-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid” is C9H6N2O4 . Its molecular weight is 206.15 .


Chemical Reactions Analysis

1,5-Naphthyridines, including “4-Hydroxy-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid”, react readily with alkyl halides to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines . This reaction proceeds through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .


Physical And Chemical Properties Analysis

The compound is stored in a sealed, dry environment at room temperature . The boiling point is not specified . Further physical and chemical properties may be determined through techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

Antibacterial Activity

One of the primary applications of compounds related to 4-Hydroxy-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid is in the field of antibacterial agents. Studies have shown that certain derivatives of this compound exhibit significant antibacterial properties. For example, research by Egawa et al. (1984) explored the synthesis and antibacterial activity of various naphthyridine derivatives, highlighting their potential as antibacterial agents (Egawa et al., 1984). Similarly, Santilli et al. (1975) synthesized a series of naphthyridine derivatives and evaluated them against Escherichia coli, demonstrating their effectiveness in combating bacterial infections (Santilli et al., 1975).

Spectroscopic Properties and Synthesis

Research has also focused on the synthesis and spectroscopic properties of naphthyridine derivatives. For instance, Perillo et al. (2009) synthesized a series of naphthyridine derivatives and analyzed their spectroscopic data, providing valuable insights into their chemical structure and potential applications (Perillo et al., 2009).

Structural Relationships and Synthesis Techniques

Another aspect of research involves the exploration of structural relationships and novel synthesis techniques for naphthyridine derivatives. Studies by Mishio et al. (1985) and Hirose et al. (1982) delve into the synthesis of various naphthyridine-3-carboxylic acids and discuss their structure-activity relationships, contributing to a deeper understanding of their chemical properties (Mishio et al., 1985); (Hirose et al., 1982).

Potential in Drug Development

The research on these compounds is not limited to their antibacterial properties. They have also been studied for their potential in the development of new drugs. For example, Nishigaki et al. (1975) explored synthetic antibacterials in the naphthyridine series, providing a basis for future drug development (Nishigaki et al., 1975).

properties

IUPAC Name

4,6-dioxo-1,5-dihydro-1,5-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-6-2-1-5-7(11-6)8(13)4(3-10-5)9(14)15/h1-3H,(H,10,13)(H,11,12)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZSFDRJGOQNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729778
Record name 4,6-Dioxo-1,4,5,6-tetrahydro-1,5-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid

CAS RN

28252-74-6
Record name 4,6-Dioxo-1,4,5,6-tetrahydro-1,5-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid
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4-Hydroxy-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid
Reactant of Route 3
4-Hydroxy-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid
Reactant of Route 4
4-Hydroxy-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid
Reactant of Route 5
4-Hydroxy-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
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